REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:13]1[CH:18]=CC=C[CH:14]=1.C(Cl)Cl>CO>[N:3]1[C:2]2[C:7](=[CH:14][CH:13]=[CH:18][N:1]=2)[CH:6]=[CH:5][CH:4]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
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1.12 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=C1
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Name
|
ice HCl
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was sealed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
|
Type
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EXTRACTION
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Details
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extracted with EtOAc (3×50.0 mL)
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Type
|
ADDITION
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Details
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The aqueous layer was neutralized via addition of solid NaHCO3
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (5×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield crude compound
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |